

Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Dimethylamino-2-methylpentan-3-one

Cat. No.: B1305268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the chemical compound **1-Dimethylamino-2-methylpentan-3-one**. Despite its significance as a key intermediate in the synthesis of pharmaceutical compounds such as the analgesic tapentadol, detailed experimental spectroscopic data is not readily available in public scientific literature or databases. This document therefore presents predicted spectroscopic data based on computational models and outlines standard experimental protocols for the acquisition of such data.

Compound Information

Identifier	Value
IUPAC Name	1-(Dimethylamino)-2-methylpentan-3-one
CAS Number	51690-03-0
Molecular Formula	C ₈ H ₁₇ NO
Molecular Weight	143.23 g/mol
Physical Form	Colorless to light yellow liquid
Purity	Typically ≥95%

Predicted Spectroscopic Data

The following tables summarize predicted spectroscopic data for **1-Dimethylamino-2-methylpentan-3-one**. These values are computationally derived and should be used as a reference pending experimental verification.

Predicted ^{13}C NMR Data

Atom	Predicted Chemical Shift (ppm)
C=O (C3)	212.5
CH (C2)	50.1
CH ₂ (C1)	65.3
N(CH ₃) ₂	45.5
CH ₂ (C4)	35.8
CH ₃ (C5)	7.8
CH ₃ (on C2)	14.2

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₂ (C4)	2.45	Quartet	2H
CH (C2)	2.85	Multiplet	1H
CH ₂ (C1)	2.40 - 2.60	Multiplet	2H
N(CH ₃) ₂	2.25	Singlet	6H
CH ₃ (on C2)	1.05	Doublet	3H
CH ₃ (C5)	1.00	Triplet	3H

Predicted Mass Spectrometry Data

High-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to the compound's exact mass.

Adduct	Predicted m/z
[M+H] ⁺	144.1383
[M+Na] ⁺	166.1202

Key Infrared (IR) Spectroscopy Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
C=O (Ketone)	1710 - 1725	Strong, sharp absorption
C-H (Aliphatic)	2850 - 3000	Multiple sharp absorptions
C-N (Amine)	1000 - 1250	Medium to weak absorption

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a small organic molecule like **1-Dimethylamino-2-methylpentan-3-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Dimethylamino-2-methylpentan-3-one** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.

- Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts and coupling constants.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically 1024 or more scans).
 - Process the spectrum similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

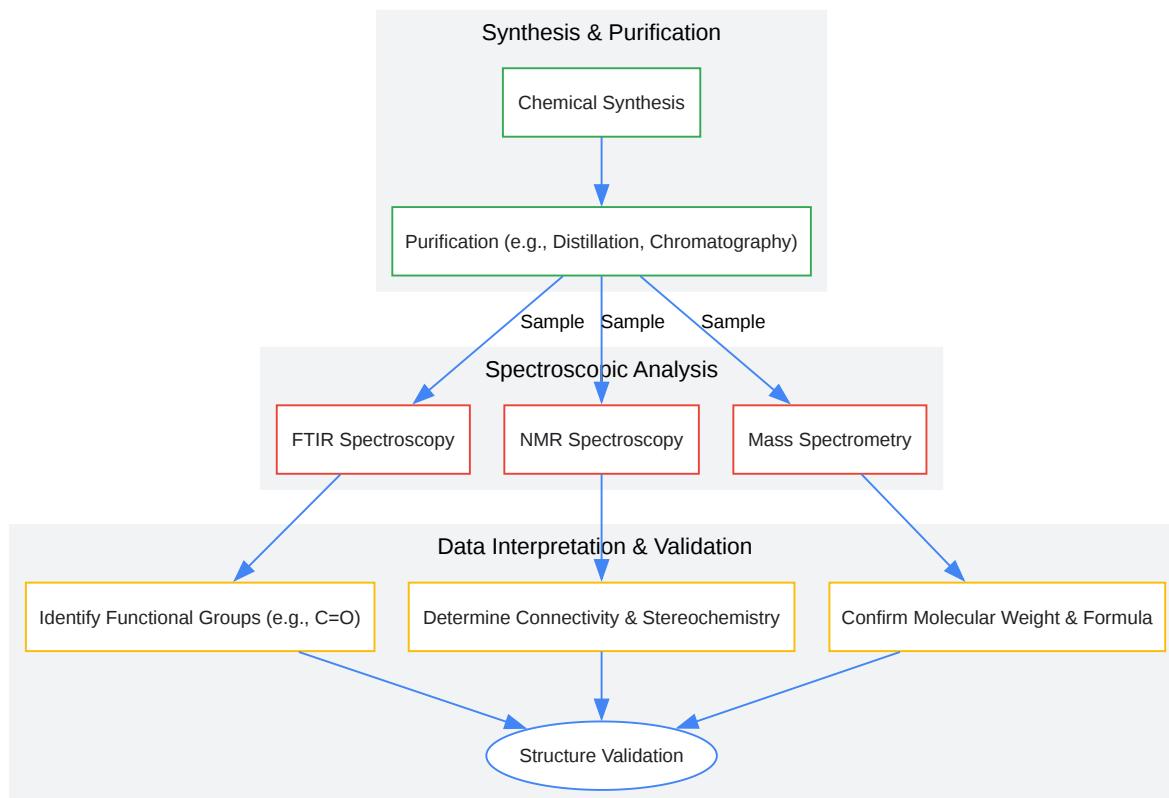
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .

- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition (using ESI-MS):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[M+H]^+$).
 - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
 - For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305268#spectroscopic-data-nmr-ir-ms-for-1-dimethylamino-2-methylpentan-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com